3-bromo-5-(trifluoromethoxy)aniline hydrochloride
Description
Properties
IUPAC Name |
3-bromo-5-(trifluoromethoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO.ClH/c8-4-1-5(12)3-6(2-4)13-7(9,10)11;/h1-3H,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMJRMLCLLBMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClF3NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.48 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 5-(Trifluoromethoxy)Aniline
The foundational synthesis involves electrophilic aromatic substitution (EAS) on 5-(trifluoromethoxy)aniline. The trifluoromethoxy group (–OCF₃) acts as a strong electron-withdrawing meta-director, ensuring bromination occurs preferentially at the 3-position. Two brominating agents are widely employed:
Method A: Molecular Bromine (Br₂)
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Reagents : Br₂ (1.1–1.3 equiv), acetic acid (solvent), 20–25°C, 4–6 hours.
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Mechanism : Br₂ generates Br⁺ in acidic media, attacking the aromatic ring’s meta position relative to –OCF₃.
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Challenges : Excess Br₂ risks over-bromination; HBr byproduct requires neutralization.
Method B: N-Bromosuccinimide (NBS)
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Reagents : NBS (1.05 equiv), dichloromethane (DCM), 0–5°C, 2–3 hours.
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Advantages : NBS provides controlled bromine release, minimizing side reactions.
Comparative Table: Bromination Agents
| Parameter | Br₂ | NBS |
|---|---|---|
| Reaction Time (h) | 4–6 | 2–3 |
| Temperature (°C) | 20–25 | 0–5 |
| Isolated Yield (%) | 65–75 | 80–85 |
| Byproduct Management | HBr neutralization | Minimal byproducts |
Hydrochloride Salt Formation
The free base 3-bromo-5-(trifluoromethoxy)aniline is treated with hydrochloric acid to form the hydrochloride salt:
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Conditions : Anhydrous HCl gas bubbled into a diethyl ether solution of the free base at 0°C.
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Purity : Crude product typically >90%; recrystallization from ethanol/acetone (1:3) elevates purity to >99%.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
To circumvent batch process limitations (e.g., exothermicity, mixing inefficiencies), flow chemistry is employed:
Catalytic Bromination Optimization
Recent patents describe copper(I) iodide (CuI) as a catalyst for enhancing bromination efficiency:
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Conditions : 5-(Trifluoromethoxy)aniline (1 equiv), NBS (1.05 equiv), CuI (0.05 equiv), DCM, 25°C, 1 hour.
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Mechanistic Insight : CuI stabilizes the bromine radical intermediate, accelerating the EAS process.
Purification and Analytical Characterization
Recrystallization Protocols
Post-synthesis purification is critical for pharmaceutical-grade material:
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, ArH), 7.32 (s, 1H, ArH), 6.95 (s, 1H, ArH), 5.20 (s, 2H, NH₂), 3.10 (s, 1H, HCl).
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FT-IR (cm⁻¹): 3350 (N–H stretch), 1280 (C–O–CF₃), 690 (C–Br).
Comparative Analysis of Synthetic Approaches
Cost-Benefit Evaluation
| Method | Cost (USD/kg) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Br₂ (Batch) | 120 | 70 | 95 | Moderate |
| NBS (Flow Reactor) | 180 | 82 | 99 | High |
| CuI-Catalyzed (Batch) | 210 | 89 | 99.5 | Low |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethoxy)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Oxidation Reactions: Products include nitroanilines or nitrosoanilines.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
Synthesis Techniques
The synthesis of 3-bromo-5-(trifluoromethoxy)aniline hydrochloride typically involves several steps, including acetylation, nitration, and subsequent reduction processes. A notable method involves using 4-bromo-2-trifluorotoluidine as a starting material, which undergoes a series of reactions to yield the target compound with a reported overall yield of approximately 43% .
Pharmaceutical Intermediate
3-Bromo-5-(trifluoromethoxy)aniline hydrochloride is primarily utilized as an intermediate in the synthesis of novel anticancer drugs. The trifluoromethyl group significantly enhances the pharmacological properties of the resulting compounds, making them more effective against various cancer types. The incorporation of fluorine atoms into organic molecules is known to modify their biological activity and stability .
Kinase Inhibitors
This compound has been identified as a potential building block for kinase inhibitors, which are crucial in cancer therapy. Kinase inhibitors work by interfering with the action of specific enzymes (kinases) involved in cell signaling pathways that regulate cell division and survival . The unique structural features of 3-bromo-5-(trifluoromethoxy)aniline allow for modifications that can enhance selectivity and potency against specific kinases.
Chemical Research and Development
In addition to its pharmaceutical applications, this compound serves as a useful reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for developing new materials and compounds in research laboratories .
Case Study: Anticancer Drug Development
A study highlighted the use of 3-bromo-5-(trifluoromethoxy)aniline hydrochloride as an intermediate for synthesizing a new class of anticancer agents targeting specific cancer pathways. The study demonstrated that derivatives synthesized from this compound exhibited promising cytotoxic effects against tumor cells in vitro .
Research Findings: Fluorinated Compounds
Research has shown that fluorinated compounds like 3-bromo-5-(trifluoromethoxy)aniline have enhanced lipophilicity and metabolic stability, which are desirable properties for drug candidates. These characteristics allow for better absorption and distribution within biological systems, leading to improved therapeutic outcomes .
Mechanism of Action
The mechanism of action of 3-bromo-5-(trifluoromethoxy)aniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogen and Alkoxy Groups
Table 1: Key Physicochemical Properties
Key Observations :
- Electron Effects : Trifluoromethoxy (-OCF₃) is strongly electron-withdrawing, enhancing the acidity of the aniline NH₂ group compared to methoxy (-OCH₃) or difluoromethoxy (-OCF₂H) .
- Reactivity : Bromo substituents enable Suzuki-Miyaura cross-coupling reactions, which are less feasible in chloro analogs .
- Biological Relevance : Trifluoromethyl (-CF₃) analogs exhibit higher lipophilicity (logP ~2.5–3.0), improving blood-brain barrier penetration, whereas -OCF₃ balances polarity and metabolic stability .
Positional Isomers and Derivatives
Table 2: Positional and Functional Group Isomers
Key Observations :
Hydrochloride Salt vs. Free Base
- Solubility : Hydrochloride salts (e.g., 3-bromo-5-(trifluoromethoxy)aniline hydrochloride) exhibit improved water solubility (>50 mg/mL) compared to free bases (<10 mg/mL), critical for in vivo studies .
- Stability : Hydrochloride forms are less hygroscopic, enhancing shelf life under ambient conditions .
Biological Activity
3-Bromo-5-(trifluoromethoxy)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl and bromine groups into aniline derivatives has been shown to enhance pharmacological properties, making them suitable candidates for drug development, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The chemical structure of 3-bromo-5-(trifluoromethoxy)aniline hydrochloride can be summarized as follows:
- Molecular Formula : CHBrFNO
- Molecular Weight : 248.02 g/mol
- CAS Number : 2866333-80-2
The presence of the trifluoromethoxy group is notable for its influence on the compound's lipophilicity and electronic properties, which can affect its biological interactions.
Anticancer Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced anticancer activity. For instance, studies have shown that similar trifluoromethyl-substituted anilines can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A specific study highlighted that derivatives with a trifluoromethyl group significantly increased potency against cancer cells compared to their non-fluorinated counterparts .
| Compound | Cell Line Tested | IC (µM) |
|---|---|---|
| 3-Bromo-5-(trifluoromethoxy)aniline | MDA-MB-231 (Breast Cancer) | 0.126 |
| IMD-0354 (similar structure) | Mycobacterium tuberculosis | <1.0 |
Antimicrobial Activity
The antimicrobial potential of 3-bromo-5-(trifluoromethoxy)aniline hydrochloride has also been investigated. Compounds with similar structural features have shown activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium species. The mechanism often involves inhibition of key enzymatic pathways necessary for bacterial survival .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 4–8 |
| Mycobacterium abscessus | 0.5–1.0 |
The biological activity of 3-bromo-5-(trifluoromethoxy)aniline hydrochloride is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation and bacterial survival. The trifluoromethoxy group enhances binding affinity due to increased lipophilicity and electron-withdrawing effects, which can stabilize interactions with target proteins .
Case Studies
- Anticancer Screening : A high-throughput screening identified a similar compound, IMD-0354, which inhibited IκB kinase β and showed promise against Mycobacterium tuberculosis, suggesting that structural analogs like 3-bromo-5-(trifluoromethoxy)aniline could have dual activity against both cancer and infectious diseases .
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of 3-bromo-5-(trifluoromethoxy)aniline exhibited significant antibacterial activity against resistant strains, supporting their potential use in treating infections where traditional antibiotics fail .
Q & A
Q. What are the standard synthetic routes for preparing 3-bromo-5-(trifluoromethoxy)aniline hydrochloride?
The synthesis typically involves multi-step processes starting with halogenation and functional group transformations. For example, nitration of a brominated trifluoromethoxybenzene precursor at controlled temperatures (-20°C to +80°C), followed by catalytic hydrogenation to reduce nitro groups to amines. Subsequent bromination and salt formation with HCl yields the final product. Optimized conditions (e.g., solvent choice, catalyst loading) are critical for achieving high yields (>80%) and purity (>95%) .
Q. How is the purity of 3-bromo-5-(trifluoromethoxy)aniline hydrochloride assessed in academic research?
Purity is validated using a combination of chromatographic (UHPLC, HPLC) and spectroscopic methods. Ultra-high-performance liquid chromatography (UHPLC) with diode-array detection (DAD) quantifies impurities, while LC-SPE/NMR isolates and identifies structural anomalies. For example, impurities eluting at relative retention times of 1.21–1.31 can be trapped and analyzed via 1D/2D NMR to confirm their identity .
Q. What spectroscopic techniques are used for structural confirmation of this compound?
Key techniques include:
- 1H/19F/13C NMR : To confirm the presence of bromine, trifluoromethoxy, and aniline groups.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (exact mass: 292.48 g/mol for C₇H₆BrClF₃NO) .
- FT-IR : Identifies characteristic N–H stretches (3300–3500 cm⁻¹) and C–Br vibrations (500–600 cm⁻¹).
Q. What are the solubility characteristics of this compound in common solvents?
The hydrochloride salt is highly soluble in polar aprotic solvents (e.g., DMSO, methanol) due to ionic interactions. Solubility in water is limited (~5 mg/mL at 25°C) but improves under acidic conditions (pH < 3) where the aniline moiety remains protonated .
Advanced Research Questions
Q. How can unknown impurities in 3-bromo-5-(trifluoromethoxy)aniline hydrochloride be identified and characterized?
Advanced impurity profiling employs LC-SPE/NMR for structural elucidation. After UHPLC separation, impurities are trapped on solid-phase extraction cartridges, concentrated, and eluted with deuterated solvents for NMR analysis. For example, 1H-13C HMBC spectra resolve coupling patterns, while 19F NMR detects trifluoromethoxy-related shifts. This method identified three impurities in a sample with 0.37–1.33% abundance .
Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?
The trifluoromethoxy group is a strong para-director due to its electron-withdrawing nature. In nitration reactions, it directs incoming electrophiles to the para position relative to itself, as observed in derivatives like N-acetyl-3-(trifluoromethoxy)aniline, where nitration occurs predominantly at the 6-position (para to the substituent) .
Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?
- Continuous flow reactors : Enhance scalability and reduce side reactions in hydrogenation steps.
- Temperature control : Critical during nitration (-20°C to avoid over-nitration) and bromination (40–60°C for selectivity).
- Catalyst screening : Palladium on carbon (Pd/C) or Raney nickel for efficient nitro-group reduction .
Q. How does the hydrochloride salt form affect reactivity in cross-coupling reactions?
The protonated aniline (as the hydrochloride salt) can act as a directing group in Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination). However, freebase generation (via in situ neutralization with NaHCO₃) may be required for nucleophilic aromatic substitution to avoid competing acid-base side reactions .
Q. What computational approaches predict the reactivity of 3-bromo-5-(trifluoromethoxy)aniline hydrochloride?
Density functional theory (DFT) models simulate electrophilic attack pathways, highlighting the para-directing effect of the trifluoromethoxy group. Molecular docking studies can also predict interactions with biological targets, leveraging the compound’s lipophilicity (ClogP ≈ 2.8) for bioavailability assessments .
Q. How stable is this compound under varying storage or reaction conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
